N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)pivalamide
Description
Properties
IUPAC Name |
2,2-dimethyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-14(2,3)13(18)16-12-8-15-17(10-12)9-11-4-6-19-7-5-11/h8,10-11H,4-7,9H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOATVTTXBYPZGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CN(N=C1)CC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrazole Ring Formation
The pyrazole ring serves as the foundational scaffold for this compound. Two predominant approaches are documented:
1.1.1 Suzuki-Miyaura Cross-Coupling
This method employs pyrazole boronic acid derivatives to introduce substituents at the C4 position. For instance, (1-methyl-1H-pyrazol-4-yl)boronic acid undergoes palladium-catalyzed coupling with halogenated intermediates. A representative protocol involves:
- Reagents : (1-Methyl-1H-pyrazol-4-yl)boronic acid, Pd(PPh₃)₄, Na₂CO₃
- Conditions : Dioxane/water (5:1), 100°C, argon atmosphere, 2 hours.
- Yield : 50%.
This step is critical for installing the pyrazole moiety while preserving functional groups for subsequent modifications.
1.1.2 Cyclocondensation of Hydrazines
Alternative routes involve cyclizing hydrazines with α,β-unsaturated carbonyl compounds. While less common for this target molecule, such methods are noted in analogous syntheses.
Introduction of the Tetrahydropyran-Methyl Group
The tetrahydropyran (THP) moiety is introduced via alkylation or reductive amination.
1.2.1 Alkylation of Pyrazole-N1
- Reagents : Tetrahydropyran-4-ylmethanol, Mitsunobu conditions (DIAD, PPh₃), or base-mediated alkylation.
- Conditions : THF, 0°C to room temperature, 12–24 hours.
- Challenges : Regioselective alkylation at N1 requires careful control of steric and electronic factors.
1.2.2 Reductive Amination
In cases where the THP group is linked via an amine, reductive amination using NaBH₃CN or H₂/Pd-C is employed.
Pivalamide Installation
The final step involves acylating the pyrazole-C4 amine with pivaloyl chloride:
- Reagents : Pivaloyl chloride, triethylamine (TEA), dichloromethane (DCM).
- Conditions : 0°C to room temperature, 1–2 hours.
- Yield : Typically >70% after purification.
Reaction Optimization and Critical Parameters
Catalytic Systems
Palladium catalysts dominate cross-coupling steps:
| Catalyst | Ligand | Solvent System | Temperature | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | None | Dioxane/H₂O | 100°C | 50 |
| Pd(dppf)Cl₂ | XPhos | Dioxane/H₂O | 120°C | 51 |
| Pd(OAc)₂ | Biphenylphosphine | Dioxane/H₂O | 100°C | 77 |
Key Insight : Bulky ligands (e.g., XPhos) enhance steric hindrance, reducing side reactions in coupling steps.
Solvent and Base Selection
- Polar aprotic solvents (dioxane, DMF) favor coupling efficiency.
- Inorganic bases (Na₂CO₃, K₃PO₄) outperform organic bases in maintaining pH and solubilizing boronic acids.
Industrial-Scale Production
Continuous Flow Synthesis
To address scalability, flow chemistry systems are employed:
- Advantages : Enhanced heat/mass transfer, reduced reaction times.
- Protocol : Multi-step reactions integrated into a single flow reactor, minimizing intermediate isolation.
Purification Techniques
- Chromatography : Silica gel column chromatography remains standard for lab-scale purification.
- Crystallization : Industrial processes favor solvent-antisolvent crystallization for cost efficiency.
Comparative Analysis of Synthetic Routes
Recommendation : Suzuki coupling is optimal for large-scale synthesis due to reproducibility and modularity.
Chemical Reactions Analysis
Types of Reactions
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis and Production
The synthesis of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)pivalamide typically involves multiple steps, including the formation of the pyrazole ring followed by the introduction of the tetrahydropyran moiety. Reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods :
- Large-scale synthesis using optimized reaction conditions.
- Techniques such as continuous flow synthesis for consistent quality.
This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. Research indicates that it may exhibit various pharmacological properties, including:
Case Studies and Research Findings
Recent studies have explored the anticancer properties of this compound and related compounds.
Study on Anticancer Activity
A notable study published in PMC investigated the anticancer effects of pyrazolo derivatives similar to this compound. The results indicated that certain derivatives exhibited stronger cytotoxic activity than traditional chemotherapeutics like cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism involved increased apoptosis via caspase activation and modulation of NF-kB pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(methyl-pyrazolo) derivative | MCF-7 | 0.25 | Induces apoptosis via caspases |
| N-(methyl-pyrazolo) derivative | MDA-MB-231 | 0.5 | Inhibits NF-kB and promotes p53 expression |
Mechanism of Action
The mechanism of action of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)pivalamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide
- N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)butyramide
Uniqueness
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)pivalamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Biological Activity
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)pivalamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, safety profile, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 251.35 g/mol. The compound features a pivalamide group, which is known to enhance lipophilicity and may influence its interaction with biological targets.
Research indicates that compounds similar to this compound may interact with various biological pathways. Pyrazole derivatives have been shown to exhibit activity against several targets, including:
- Enzymatic Inhibition : Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.
- Anticancer Activity : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells through modulation of signaling pathways such as PI3K/Akt and MAPK .
Pharmacological Studies
A variety of studies have assessed the pharmacological properties of related compounds:
- Anti-inflammatory Effects : In vitro studies demonstrate that pyrazole derivatives can reduce the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Antimicrobial Activity : Certain derivatives exhibit antibacterial and antifungal properties, making them candidates for further development in infectious disease treatment .
- CNS Activity : Some compounds have shown promise in modulating neurotransmitter systems, indicating potential applications in treating neurological disorders .
Safety Profile
The safety profile of this compound has been evaluated through various toxicity studies:
| Parameter | Result |
|---|---|
| Acute Toxicity | Low toxicity observed |
| Skin Irritation | Mild irritation noted |
| Eye Irritation | Moderate irritation |
The compound is classified under GHS hazard statements indicating it may cause skin and eye irritation (H315, H319) and requires appropriate safety measures during handling .
Case Studies and Research Findings
Several case studies have highlighted the biological activity of pyrazole derivatives:
- Study on Anti-cancer Properties : A recent study reported that a related pyrazole compound demonstrated significant cytotoxic effects against breast cancer cell lines, with IC50 values in the nanomolar range. The mechanism was attributed to the induction of cell cycle arrest and apoptosis .
- Inflammation Model Studies : In animal models, compounds similar to this compound showed reduced edema and inflammatory markers compared to control groups .
- Neuropharmacological Assessment : A study investigating the effects on behavioral models indicated that certain pyrazole derivatives could improve cognitive function in rodent models, suggesting potential for treating neurodegenerative diseases .
Q & A
Basic: What are the key synthetic routes for N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)pivalamide?
Answer:
The synthesis typically involves a multi-step process:
Pyrazole Intermediate Formation : React 4-chloropyrimidine with 1H-pyrazole under basic conditions (e.g., K₂CO₃) to generate the pyrazole-pyrimidine intermediate .
Tetrahydro-2H-pyran Derivatization : Introduce the tetrahydro-2H-pyran-4-ylmethyl group via nucleophilic substitution using sodium hydride (NaH) or similar bases to activate the pyrazole ring .
Pivalamide Coupling : Couple the intermediate with pivaloyl chloride or activated pivalic acid derivatives under amide-forming conditions (e.g., HATU/DIPEA in DMF) .
Key Considerations : Optimize reaction temperature (often 0–50°C) and solvent polarity (DMF, THF) to minimize side reactions .
Basic: How is the compound characterized structurally?
Answer:
Core characterization methods include:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent connectivity (e.g., pyrazole C-H signals at δ 7.5–8.0 ppm, tetrahydro-2H-pyran protons at δ 3.5–4.0 ppm) .
- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H⁺]⁺ peak matching theoretical mass) .
- HPLC/SFC Purity Analysis : Reversed-phase HPLC with UV detection (e.g., >98% purity criteria) .
Table 1 : Example Analytical Data from Analogous Compounds :
| Parameter | Method | Typical Result |
|---|---|---|
| Purity | HPLC | 95–100% |
| Molecular Ion | ESI-MS | [M+H⁺]⁺ = 302 |
Advanced: How can reaction yields be improved during the coupling step?
Answer:
Yield optimization strategies:
- Catalyst Selection : Use coupling agents like HATU over EDC/HOBt for higher efficiency in amide bond formation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reagent solubility but may require strict moisture control .
- Temperature Gradients : Stepwise heating (e.g., 0°C → room temperature) reduces decomposition of reactive intermediates .
Note : Pilot reactions monitored by TLC or LC-MS can identify optimal quenching points .
Advanced: How do researchers resolve discrepancies in purity data from HPLC vs. SFC?
Answer:
Discrepancies arise due to:
- Method Sensitivity : HPLC may not resolve stereoisomers, whereas SFC separates enantiomers (e.g., chiral columns) .
- Mobile Phase Interactions : SFC’s supercritical CO₂ vs. HPLC’s aqueous/organic phases affect compound retention .
Validation Steps :
Cross-validate with ¹H NMR integration for quantitative isomer ratios.
Use orthogonal methods (e.g., chiral derivatization followed by HPLC) .
Basic: What biological targets are hypothesized for this compound?
Answer:
Based on structural analogs:
- Anti-Inflammatory Targets : Inhibition of COX-2 or IL-6 signaling via sulfonamide/pyrazole interactions .
- Anticancer Activity : Potential kinase inhibition (e.g., JAK2 or EGFR) due to pyrimidine-like motifs .
Screening Workflow :
In Vitro Assays : ELISA-based enzyme inhibition or cell viability (MTT) .
Binding Affinity : Surface plasmon resonance (SPR) or fluorescence polarization .
Advanced: What computational methods predict the compound’s binding mode?
Answer:
- Molecular Docking : Software (e.g., AutoDock Vina) models interactions with target proteins (e.g., GPR139 or P2X7 receptors) .
- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent .
Key Parameters : - Force fields (CHARMM36 for lipids, AMBER for proteins).
- Solvation models (TIP3P water) .
Advanced: How is stereochemistry controlled during synthesis?
Answer:
- Chiral Auxiliaries : Use (S)- or (R)-configured tetrahydro-2H-pyran derivatives to direct stereoselectivity .
- Asymmetric Catalysis : Pd-catalyzed cross-couplings with chiral ligands (e.g., BINAP) .
Analytical Confirmation : - Compare experimental vs. calculated optical rotation (e.g., polarimetry) .
Basic: What stability challenges exist for this compound?
Answer:
- Hydrolysis Risk : The pivalamide group is stable, but the pyrazole ring may degrade under strong acidic/basic conditions .
- Storage Recommendations : -20°C in anhydrous DMSO or solid state under nitrogen .
Advanced: How to design SAR studies for optimizing bioactivity?
Answer:
Key Modifications :
Pyrazole Substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding .
Tetrahydro-2H-pyran Variants : Test 3- or 4-substituted analogs for improved solubility .
Methodology :
- Parallel synthesis of derivatives followed by high-throughput screening .
Advanced: What strategies mitigate toxicity in preclinical studies?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
